1-(Hydroxymethyl)cyclobutane-1-sulfonamide
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Overview
Description
1-(Hydroxymethyl)cyclobutane-1-sulfonamide is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane derivatives with sulfonamide reagents under controlled conditions. One common method includes the hydroxymethylation of cyclobutane followed by sulfonamide formation through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield cyclobutane carboxylic acid derivatives.
- Reduction of the sulfonamide group can produce cyclobutane amine derivatives.
- Substitution reactions can lead to various substituted cyclobutane sulfonamides .
Scientific Research Applications
1-(Hydroxymethyl)cyclobutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutane carboxylic acid and cyclobutane amine share structural similarities.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups.
Uniqueness: 1-(Hydroxymethyl)cyclobutane-1-sulfonamide is unique due to the combination of a cyclobutane ring with both a hydroxymethyl and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H11NO3S |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c6-10(8,9)5(4-7)2-1-3-5/h7H,1-4H2,(H2,6,8,9) |
InChI Key |
PHNSYASOBNJPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)S(=O)(=O)N |
Origin of Product |
United States |
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